3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-4-chloro-N-cyclopentylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKTTXWFFXVMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of nitrobenzenesulfonamides.
Reduction: Formation of cyclopentylamines.
Scientific Research Applications
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent effects, molecular properties, and inferred biological activity:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Solubility: The cyclopentyl group in the target compound likely reduces aqueous solubility compared to the 3-hydroxybutyl variant, which has a polar hydroxyl group .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~273.6 g/mol) compared to the pyrimidinyl derivative (413.84 g/mol) may favor better membrane permeability but could limit binding affinity in certain targets.
Synthetic Accessibility: The synthesis of the cyclopentyl derivative may follow routes similar to those used for other sulfonamides, such as coupling 4-chloro-3-aminobenzenesulfonyl chloride with cyclopentylamine under basic conditions .
Biological Activity
Overview
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide is a sulfonamide compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol. Its unique structure, characterized by the presence of both amino and chloro groups, contributes to its diverse biological activities and potential therapeutic applications.
The synthesis of this compound typically involves reactions that utilize solvents such as dichloromethane or toluene, and catalysts like triethylamine. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for the formation of a range of derivatives that may exhibit differing biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and chloro groups facilitate binding to these targets, potentially inhibiting their activity or altering their function. This compound has been explored for its anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies .
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the expression of pro-inflammatory genes such as IL-6 in human small airway epithelial cells (hSAECs). The compound was shown to reduce inflammation in murine models of acute airway inflammation, suggesting its potential utility in treating respiratory conditions .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context .
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of various compounds, this compound was tested alongside other BRD4 inhibitors. The results showed that it significantly inhibited poly(I:C)-induced expression of inflammatory genes in hSAECs. The residual activity rates against IL-6 were notably high, indicating its potential as a therapeutic agent for inflammatory diseases .
| Compound Name | Inhibition Rate (%) | Target Gene |
|---|---|---|
| This compound | 90% | IL-6 |
| Compound A | 85% | IL-8 |
| Compound B | 70% | ISG56 |
Study on Antimicrobial Activity
A separate investigation into the antimicrobial properties of sulfonamides included this compound. The compound demonstrated promising activity against several bacterial strains, warranting further exploration into its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide, and what methodological challenges arise during synthesis?
- Methodology : The compound can be synthesized via sulfonylation of a cyclopentylamine intermediate with 3-amino-4-chlorobenzenesulfonyl chloride under basic conditions. Key challenges include controlling reaction temperatures (e.g., 0–5°C to minimize side reactions) and maintaining an inert atmosphere to prevent oxidation of the amino group .
- Analytical Validation : Post-synthesis purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by structural confirmation via -NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., aromatic protons and cyclopentyl group integration) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .
Q. What are the common reaction pathways for modifying the sulfonamide group in this compound?
- Substitution Reactions : The chlorine atom at the 4-position can undergo nucleophilic substitution with amines or alkoxides under mild conditions (e.g., DMF, 60°C) .
- Oxidation/Reduction : The amino group can be acetylated for stability, while the sulfonamide moiety resists reduction under standard conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in catalytic systems?
- Computational Strategy : Use hybrid functionals (e.g., B3LYP) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack .
- Validation : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .
Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Case Study : If enzyme inhibition assays yield inconsistent IC values:
- Reproducibility Checks : Standardize assay conditions (buffer pH, temperature) and validate enzyme activity controls .
- Structural Re-analysis : Use X-ray crystallography or molecular docking to verify binding modes and rule out off-target interactions .
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Design of Experiments (DoE) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
